4-Quinolinol, 7,8-dimethoxy-2-phenyl-
CAS No.: 825620-17-5
Cat. No.: VC15918054
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825620-17-5 |
---|---|
Molecular Formula | C17H15NO3 |
Molecular Weight | 281.30 g/mol |
IUPAC Name | 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19) |
Standard InChI Key | FCXNUDGSCPEJRY-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC |
Introduction
Structural Characteristics and Chemical Identity
4-Quinolinol, 7,8-dimethoxy-2-phenyl- belongs to the 2-quinolone family, characterized by a bicyclic system comprising a benzene ring fused to a pyridinone moiety. Key structural features include:
-
Methoxy substitutions: Two methoxy groups at positions 7 and 8 on the quinoline nucleus, which enhance electron density and influence intermolecular interactions .
-
Phenyl substituent: A 2-phenyl group that contributes to planar rigidity, mimicking the tubulin-binding domain of PPT .
-
Hydroxyl group: A 4-hydroxyl group that facilitates hydrogen bonding with biological targets, such as tubulin or kinase enzymes.
Comparative analysis with structurally similar compounds, such as 6,7-methylenedioxy-4-phenyl-2-quinolones, reveals that methoxy substitutions at adjacent positions (e.g., 7,8 vs. 6,7) modulate steric hindrance and electronic effects, potentially altering binding affinities to αβ-tubulin heterodimers .
Synthetic Methodologies and Optimization
The synthesis of 7,8-dimethoxy-2-phenyl-4-quinolinol derivatives can be achieved through multi-step protocols adapted from established quinoline synthesis routes. Key steps include:
Friedländer Condensation
Reaction of 2-amino-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in anhydrous ethanol, catalyzed by sodium ethoxide, yields ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate (86% yield) . This intermediate serves as the precursor for subsequent functionalization.
Bromination and Williamson Ether Synthesis
-
Bromination: Treatment of the methylquinoline intermediate with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ produces ethyl 2-(bromomethyl)-6,7-dimethoxyquinoline-3-carboxylate (68% yield) .
-
Phenoxy Introduction: Williamson ether synthesis with substituted phenols in dimethylformamide (DMF) and potassium carbonate yields ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates (up to 98% yield) .
Hydrolysis and Cyclization
-
Acid Hydrolysis: Saponification of ester groups using aqueous NaOH generates 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids (up to 96% yield) .
-
Intramolecular Friedel-Crafts Acylation: Cyclization with polyphosphoric acid (PPA) at 110–140°C forms the fused benzooxepinoquinolinone framework (54–72% yield) .
Table 1: Representative Yields for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Friedländer Condensation | NaOEt, EtOH, reflux | 86 | |
Bromination | NBS, BPO, CCl₄ | 68 | |
Williamson Ether | Phenol, K₂CO₃, DMF | 98 | |
Cyclization | PPA, 110–140°C | 54–72 |
Anticancer Activity and Mechanism of Action
While direct biological data for 7,8-dimethoxy-2-phenyl-4-quinolinol are unavailable, structurally related 4-PQ derivatives exhibit potent antiproliferative effects. For example:
-
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) shows IC₅₀ values of 0.4–1.0 μM against HL-60, Hep3B, and H460 cells .
-
Compound 22 (6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one) inhibits COLO205 cells with an IC₅₀ of <1 μM .
Mechanistic studies suggest these compounds induce G₂/M cell cycle arrest by downregulating cyclin B1 and CDK1, alongside caspase-mediated apoptosis . Molecular docking simulations predict that methoxy groups enhance tubulin binding by forming hydrogen bonds with β-tubulin residues (e.g., Asn101, Gln134) .
Pharmacokinetic and Toxicity Profiles
In silico ADMET predictions for 4-PQ analogs reveal:
-
Absorption: High gastrointestinal absorption due to moderate logP values (2.5–3.5) .
-
Metabolism: Susceptibility to CYP3A4-mediated oxidation, posing risks of drug–drug interactions .
-
Toxicity: AMES mutagenicity alerts for certain derivatives, necessitating structural optimization .
Table 2: Predicted ADMET Properties of 4-PQ Analogs
Property | Prediction | Reference |
---|---|---|
Oral Absorption | High (70–90%) | |
Blood-Brain Barrier | Moderate penetration | |
CYP3A4 Inhibition | Strong | |
AMES Toxicity | Positive (mutagenic) |
Future Directions and Challenges
-
Synthetic Optimization: Introducing electron-withdrawing groups at the 2-phenyl ring may reduce metabolic liability while maintaining tubulin affinity .
-
Biological Evaluation: Prioritize in vitro testing against tubulin-dependent cancers (e.g., leukemia, hepatocellular carcinoma) to validate mechanistic hypotheses .
-
Toxicity Mitigation: Replace mutagenic motifs (e.g., primary amines) with bioisosteres to improve safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume